molecular formula C17H23N5O B10962551 N'-cycloheptylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

N'-cycloheptylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10962551
M. Wt: 313.4 g/mol
InChI Key: HKTDYJLIIBNJBR-UHFFFAOYSA-N
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Description

N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(cycloheptylideneamino)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H23N5O/c1-11-10-14(15-12(2)21-22(3)16(15)18-11)17(23)20-19-13-8-6-4-5-7-9-13/h10H,4-9H2,1-3H3,(H,20,23)

InChI Key

HKTDYJLIIBNJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C3CCCCCC3

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the type of reaction. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique compared to other similar compounds due to its specific substitution pattern on the pyrazole and pyridine rings. Similar compounds include:

The uniqueness of N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE lies in its specific chemical structure, which imparts distinct biological activities and chemical properties .

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